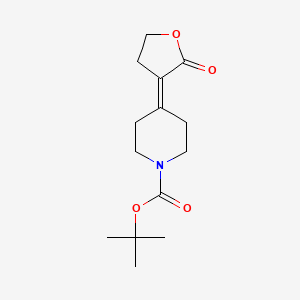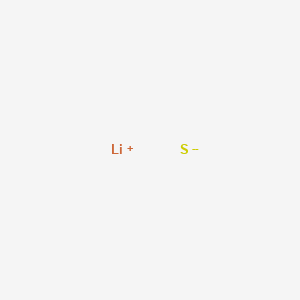![molecular formula C12H8BrCl2N B13919924 3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine](/img/structure/B13919924.png)
3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and chlorine atoms attached to the biphenyl structure, along with an amine group. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available biphenyl derivativesThe reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of tubular diazotization reaction technology can enhance the stability and yield of the intermediate diazonium salts, which are then further reacted to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form secondary or tertiary amines.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives
Common Reagents and Conditions
Bromination and Chlorination: Bromine and chlorine reagents in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, chlorine, and amine groups allows the compound to form specific interactions, such as hydrogen bonding or halogen bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
- 3,3’-Dichloro-2,5-dimethoxy-1,1’-biphenyl
- 3’,5-Dichloro-2,3-dimethoxy-1,1’-biphenyl
Uniqueness
3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and amine groups allows for versatile chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C12H8BrCl2N |
|---|---|
Peso molecular |
317.00 g/mol |
Nombre IUPAC |
3-(3-bromo-2-chlorophenyl)-2-chloroaniline |
InChI |
InChI=1S/C12H8BrCl2N/c13-9-5-1-3-7(11(9)14)8-4-2-6-10(16)12(8)15/h1-6H,16H2 |
Clave InChI |
SXSGIFITMGNWPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)Cl)C2=C(C(=CC=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)



![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)







